molecular formula C17H18N2O5 B12878994 (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 831203-95-3

(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B12878994
CAS No.: 831203-95-3
M. Wt: 330.33 g/mol
InChI Key: NZGSATRUHCGHHJ-UHFFFAOYSA-N
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Description

(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is a chemical compound supplied strictly for research purposes. It is structurally characterized by a methanone core linking a 4-benzyl-4-hydroxypiperidine moiety to a 5-nitrofuran group. This structure is of significant interest in medicinal chemistry, particularly in the exploration of antimicrobial agents, as the 5-nitrofuran group is a known pharmacophore in anti-infective research . The piperidine scaffold is a common feature in compounds with central nervous system (CNS) activity. Researchers are investigating this compound and its analogs for potential applications in various fields, including infectious diseases and neurological research. The mechanism of action for this specific compound is an area of active investigation, though related compounds with the nitrofuran moiety have demonstrated activity against microorganisms . This product is intended for laboratory research by qualified professionals only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

831203-95-3

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C17H18N2O5/c20-16(14-6-7-15(24-14)19(22)23)18-10-8-17(21,9-11-18)12-13-4-2-1-3-5-13/h1-7,21H,8-12H2

InChI Key

NZGSATRUHCGHHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Reductive amination or alkylation of piperidin-4-one derivatives with benzyl halides to introduce the benzyl group at the 4-position.
  • Hydroxylation at the 4-position can be achieved by selective oxidation or by using 4-hydroxypiperidine as a starting material, followed by benzylation.

Reaction Conditions

  • Typical solvents: dichloromethane, tetrahydrofuran, or ethanol.
  • Bases such as triethylamine or sodium hydride may be used to facilitate alkylation.
  • Temperature control is critical, often maintained between 0°C to room temperature to avoid side reactions.

Preparation of 5-Nitrofuran-2-carbonyl Derivative

  • The 5-nitrofuran-2-carboxylic acid is commercially available or synthesized via nitration of furan-2-carboxylic acid.
  • Activation of the carboxylic acid to an acid chloride or anhydride is common to facilitate amide bond formation.
  • Reagents such as thionyl chloride or oxalyl chloride are used for acid chloride formation under anhydrous conditions.

Coupling Reaction to Form the Methanone Linkage

Amide Bond Formation

  • The key step is the reaction of the piperidine nitrogen with the activated 5-nitrofuran-2-carbonyl derivative.
  • Typical coupling agents include:

    • Acid chlorides (prepared in situ or isolated).
    • Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).

Reaction Conditions

  • Solvents: dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature to control reaction rate and selectivity.
  • Reaction time: typically 2–24 hours depending on reagent reactivity.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the hydroxyl, benzyl, piperidine, and nitrofuran moieties.

Data Table Summarizing Preparation Steps

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1 Piperidin-4-one + Benzyl halide Base (NaH, Et3N), solvent (THF), 0–25°C 70–85 Alkylation to 4-benzylpiperidin-4-one
2 4-Benzylpiperidin-4-one Reducing agent or hydroxylation reagent 60–75 Introduction of hydroxyl group at C4
3 5-Nitrofuran-2-carboxylic acid SOCl2 or oxalyl chloride, anhydrous solvent 80–90 Formation of acid chloride
4 4-Benzyl-4-hydroxypiperidine + acid chloride Base (Et3N), solvent (DCM), 0–25°C 65–80 Amide bond formation
5 Crude product Silica gel chromatography 90–95 Purification

Research Findings and Notes

  • The presence of the hydroxyl group at the 4-position of the piperidine ring can influence the nucleophilicity of the nitrogen, requiring careful control of reaction conditions during coupling to avoid side reactions or over-acylation.
  • The nitrofuran moiety is sensitive to strong bases and reductive conditions; thus, mild reaction conditions are preferred.
  • Literature analogs suggest that the use of carbodiimide coupling agents with catalytic DMAP improves yields and reduces by-products compared to direct acid chloride coupling.
  • The benzyl substituent provides steric hindrance that can affect the reaction kinetics and may require longer reaction times or elevated temperatures for complete conversion.
  • Alternative methods include the use of peptide coupling reagents such as HATU or PyBOP for improved efficiency in amide bond formation.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of benzyl ketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The presence of both piperidine and nitrofuran groups suggests it may have bioactive properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The exact mechanism of action of (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is not well-documented. it is believed to interact with biological targets through its nitrofuran and piperidine moieties. The nitrofuran group may undergo redox cycling, generating reactive oxygen species that can damage cellular components. The piperidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Piperidine/Benzhydrylpiperazine Scaffolds

The target compound’s piperidine ring is modified with a benzyl-hydroxyl group, distinguishing it from analogs such as (4-Benzhydrylpiperazin-1-yl) derivatives (e.g., compounds 7o–7u in ). These analogs feature benzhydryl (diphenylmethyl) groups and sulfonamide-linked nitroaromatic substituents (e.g., 2,4-dinitrophenyl, 4-nitrophenyl). Key differences include:

  • Electron-Withdrawing Groups : The 5-nitrofuran moiety introduces a conjugated electron-deficient system, contrasting with the nitrobenzenesulfonamide groups in 7o–7u , which exhibit stronger electron-withdrawing effects due to sulfonyl linkages .
Table 1: Comparison of Piperidine/Benzhydrylpiperazine Derivatives
Compound Substituents Melting Point (°C) Yield (%) Key Features
Target Compound 4-Benzyl-4-hydroxypiperidine + 5-nitrofuran N/A N/A Hydroxyl for H-bonding; nitrofuran
7o () 2,4-Dinitrophenylsulfonyl 184–188 46 High electron deficiency; sulfonamide
7u () 4-Nitrophenylsulfonyl 218–220 45 Stabilized crystal packing

Benzoylpiperidine Derivatives

and describe benzoylpiperidine-based compounds (e.g., 22b, 25, 27) with fluorophenyl or trifluoromethyl substituents. Notable contrasts include:

  • Synthetic Yields : Analogs like 22b and 25 show higher yields (78–84%) compared to benzhydrylpiperazine derivatives (31–59%), suggesting that electron-withdrawing groups on the piperidine scaffold may improve reaction efficiency .
Table 2: Benzoylpiperidine Derivatives vs. Target Compound
Compound Aromatic Moiety Yield (%) Key Functional Groups
Target Compound 5-Nitrofuran N/A Nitro group; hydroxyl
22b () 2,4-Difluoro-5-hydroxyphenyl 78 Fluorine; hydroxyl
27 () 5-Methoxy-2-(trifluoromethyl) 75 Trifluoromethyl; methoxy

Biological Activity

(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

Physical Properties

PropertyValue
Molecular Weight286.33 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
DensityNot specified

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. Similar compounds have demonstrated efficacy against various bacterial strains, including those resistant to traditional antibiotics.

Inhibition of Protein Synthesis

Research indicates that related compounds, such as 1-benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine, have shown significant inhibition of protein and DNA synthesis in bacteria like Clostridium perfringens . This suggests a potential for this compound to exhibit similar antimicrobial properties.

Antimicrobial Efficacy

Studies have reported the antimicrobial activity of various nitrofuran derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have been effective against:

  • Bacillus cereus
  • Bacillus subtilis
  • Clostridium perfringens (including antibiotic-resistant strains) .

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a notable decrease in infection rates caused by Staphylococcus aureus. The treated group showed a survival rate improvement compared to the control group .

Toxicological Profile

While the biological efficacy is promising, understanding the toxicological profile is crucial for evaluating safety. Current data on this compound indicate:

Potential Toxic Effects

Exposure RouteObserved Effects
OralGastrointestinal irritation
DermalSkin irritation
InhalationRespiratory tract irritation

The compound has not been fully evaluated for long-term toxicity or carcinogenicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (4-benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving benzoylpiperidine precursors and nitrofuran derivatives. For example:

  • Step 1 : React 4-benzyl-4-hydroxypiperidine with a suitable acylating agent (e.g., 5-nitrofuran-2-carbonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Purify intermediates via column chromatography (e.g., silica gel with hexane/EtOAc gradients) .
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR (e.g., piperidine protons at δ 1.5–3.5 ppm, nitrofuran protons at δ 7.0–8.0 ppm) and 13C^{13} \text{C}-NMR (carbonyl carbons at ~170 ppm) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How is the purity of this compound validated in academic research settings?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (e.g., 254 nm). Purity is confirmed if peak area ≥95% .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • Melting Point : Consistency across batches (e.g., ±2°C) indicates purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

  • Methodological Answer :

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to avoid solvent interference. For example, residual DMSO peaks at δ 2.5 ppm should not overlap with compound signals .
  • Coupling Constants : Analyze JJ-values (e.g., axial vs. equatorial protons in piperidine rings, typically J=1012HzJ = 10–12 \, \text{Hz}) to confirm stereochemistry .
  • 2D NMR : Employ COSY or HSQC to correlate ambiguous proton/carbon signals .

Q. What experimental design considerations are critical for assessing the biological activity of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC50_{50}/EC50_{50} values. Include positive controls (e.g., known nitrofuran-based inhibitors) .
  • Solubility Optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers .
  • Metabolic Stability : Perform liver microsome assays (e.g., human/rat) to evaluate CYP450-mediated degradation .

Q. How can researchers address low synthetic yields in scaled-up preparations?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Ni catalysts for nitro-group reductions, which may improve efficiency .
  • Temperature Control : Optimize reaction temperatures (e.g., 0°C for acylation steps to minimize side reactions) .
  • Workup Strategies : Use liquid-liquid extraction (e.g., EtOAc/water) to recover unreacted starting materials .

Data Analysis & Technical Challenges

Q. How should researchers interpret conflicting crystallographic data for this compound?

  • Methodological Answer :

  • Software Tools : Refine structures using SHELXL (for small molecules) or WinGX (for packing analysis). Cross-validate with ORTEP for displacement ellipsoid visualization .
  • Twinned Crystals : Apply Hooft/Y parameter tests to detect twinning. Use SHELXD for phase correction .
  • R-Factor Thresholds : Acceptable R1_1 values are <0.05 for high-resolution (<1.0 Å) datasets .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Quality Control : Re-characterize each batch via NMR/HPLC before assays .
  • Stability Testing : Store compounds under inert gas (N2_2) at −20°C to prevent hydrolysis of the nitrofuran moiety .
  • Blind Testing : Use blinded samples to eliminate observer bias in activity assessments .

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